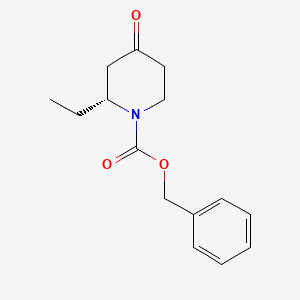

1-N-Cbz-2-ethylpiperidin-4-one

Description

Significance of Piperidin-4-one Derivatives as Chemical Scaffolds in Modern Organic Chemistry

Piperidin-4-one and its derivatives are recognized as versatile and valuable scaffolds in the field of organic and medicinal chemistry. nih.govresearchgate.net The piperidine (B6355638) ring is a fundamental structural motif found in a vast array of natural products, alkaloids, and pharmaceutically active compounds. chemrevlett.comrdd.edu.iq The presence of a ketone functionality at the 4-position and a nitrogen atom within the six-membered ring provides multiple points for chemical modification, making these compounds ideal starting materials for the synthesis of more complex molecules. nih.govresearchgate.net

The strategic importance of piperidin-4-ones lies in their utility as precursors to a wide range of biologically active molecules. researchgate.netresearchgate.net They serve as key intermediates in the synthesis of compounds with diverse pharmacological activities, including but not limited to, anticancer, antiviral, and central nervous system modulating properties. researchgate.netrdd.edu.iq The ability to introduce various substituents at different positions on the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. thieme-connect.com The adaptability of the piperidin-4-one core has led to its description as a "privileged structure" in medicinal chemistry, signifying its recurring presence in successful drug candidates. mdpi.com

Role of the N-Carbobenzyloxy (Cbz) Protecting Group in Piperidine Synthetic Strategies

In the multi-step synthesis of complex molecules containing a piperidine moiety, the protection of the nitrogen atom is often a crucial step to ensure chemoselectivity. The N-carbobenzyloxy (Cbz) group is a widely employed protecting group for amines due to its specific characteristics. ontosight.aiwiley.com Introduced via the reaction of an amine with benzyl (B1604629) chloroformate, the Cbz group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, preventing it from participating in unwanted side reactions during subsequent synthetic transformations. ontosight.aismolecule.com

The Cbz group is known for its stability under a variety of reaction conditions, including those that are mildly acidic or basic. smolecule.com This robustness allows for a broad range of chemical manipulations to be performed on other parts of the molecule without affecting the protected amine. wiley.com A key advantage of the Cbz group is its selective removal under relatively mild conditions. smolecule.comwikipedia.org The most common method for deprotection is catalytic hydrogenolysis, typically using hydrogen gas and a palladium catalyst, which cleaves the benzyl-oxygen bond to release the free amine, carbon dioxide, and toluene (B28343). wikipedia.orgbeilstein-journals.org This clean and efficient deprotection method adds to the appeal of the Cbz group in complex synthetic sequences. wiley.com

Structural Specificity of 1-N-Cbz-2-ethylpiperidin-4-one within Substituted Piperidinone Architectures

Within the broad class of N-protected piperidin-4-ones, this compound possesses a unique structural arrangement that dictates its reactivity and potential applications. The core of the molecule is the piperidin-4-one ring, which provides the foundational heterocyclic structure. The key features of this specific compound are:

The N-Carbobenzyloxy (Cbz) Group: As discussed, this group at the 1-position serves to protect the piperidine nitrogen, directing the reactivity of the molecule towards other functional groups. smolecule.com

The Ethyl Group at the 2-Position: The presence of an ethyl substituent adjacent to the nitrogen atom introduces a specific stereocenter and steric bulk. This substitution pattern can influence the conformational preferences of the piperidine ring and can be a key element in the design of chiral molecules. The synthesis of such 2-substituted piperidones can be achieved through methods like the aza-Michael reaction. nih.gov

The Ketone at the 4-Position: The carbonyl group at this position is a versatile handle for a variety of chemical transformations. It can undergo nucleophilic addition, reduction to an alcohol, or be used in the formation of new carbon-carbon bonds, providing a gateway to a diverse array of more complex piperidine derivatives. cymitquimica.com

The combination of these structural elements in this compound makes it a valuable intermediate for the stereoselective synthesis of highly substituted piperidine-based compounds. The interplay between the protecting group, the alkyl substituent, and the ketone functionality allows for a high degree of control in synthetic planning.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

benzyl (2R)-2-ethyl-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m1/s1 |

InChI Key |

WEIQKOUQSRGZDC-CYBMUJFWSA-N |

Isomeric SMILES |

CC[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of the 1 N Cbz 2 Ethylpiperidin 4 One Core

Reactivity of the Ketone Functionality at C4

The carbonyl group at the C4 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The electrophilic carbon of the C4 ketone is susceptible to attack by various nucleophiles. These reactions typically involve the conversion of the sp²-hybridized keto-carbon to a tetrahedral sp³-hybridized carbon, leading to the formation of a tertiary alcohol.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding alcohol, 4-hydroxy-2-ethyl-piperidine-1-carboxylic acid benzyl (B1604629) ester, using standard reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent like methanol (B129727) or ethanol (B145695) effectively reduces the ketone to the secondary alcohol. acs.org This transformation is often a crucial step in the synthesis of piperidine-based compounds where a hydroxyl group is required for further functionalization or to impart specific stereochemical properties.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the C4 ketone allows for the introduction of a wide range of alkyl, aryl, or vinyl substituents. This reaction provides a direct method for C-C bond formation at the C4 position, leading to the synthesis of 4-substituted-4-hydroxypiperidine derivatives. The choice of the organometallic reagent determines the nature of the substituent introduced.

The C4 ketone can also undergo condensation reactions, which are vital for creating carbon-carbon double bonds and for the synthesis of more complex heterocyclic systems.

Wittig Reaction: The Wittig reaction is a powerful method for converting the C4 ketone into an exocyclic alkene. kcl.ac.uk This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and a phosphine (B1218219) oxide. The geometry of the resulting double bond can often be controlled by the choice of the ylide and reaction conditions. This methodology is particularly useful for introducing methylene (B1212753) or substituted vinylidene groups at the C4 position.

Horner-Wadsworth-Emmons (HWE) Reaction: Similar to the Wittig reaction, the Horner-Wadsworth-Emmons reaction employs a phosphonate (B1237965) carbanion to convert the ketone into an alkene. ambeed.com The HWE reaction often offers advantages over the Wittig reaction, such as the use of more reactive and easily handled phosphonate esters and the typical formation of (E)-alkenes.

Ugi Multicomponent Reaction: The core structure of 1-N-Cbz-2-ethylpiperidin-4-one can be utilized in Ugi multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. vulcanchem.com In this context, the ketone can react with an amine, an isocyanide, and a carboxylic acid in a one-pot process to generate α-acylamino amide derivatives at the C4 position.

Transformations Involving the Piperidine (B6355638) Nitrogen (N1)

The nitrogen atom of the piperidine ring, protected by the Cbz group, is another key site for synthetic manipulation. Deprotection of the nitrogen is a common step, unmasking a secondary amine that can then be further functionalized.

The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under a variety of conditions and its relatively straightforward removal.

Hydrogenolysis: The most common method for the cleavage of the Cbz group is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds under mild conditions and results in the formation of the deprotected secondary amine, 2-ethylpiperidin-4-one, along with toluene (B28343) and carbon dioxide as byproducts.

Acidic Cleavage: The Cbz group can also be removed under acidic conditions, although this method is generally less mild than hydrogenolysis. Strong acids such as hydrogen bromide (HBr) in acetic acid can effectively cleave the Cbz group.

Once the Cbz group has been removed, the resulting secondary amine, 2-ethylpiperidin-4-one, is a versatile intermediate for a variety of N-functionalization reactions.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to neutralize the acid generated during the reaction. This allows for the introduction of a wide range of alkyl or substituted alkyl groups at the N1 position.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding N-amides. This is a common strategy for introducing diverse functionalities and for the synthesis of peptide-like structures.

Reductive Amination: The secondary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to form tertiary amines. This provides a direct method for introducing substituted alkyl groups at the nitrogen atom.

Transformations at the C2 Ethyl Substituent

Direct functionalization of the C2 ethyl substituent of this compound is generally challenging due to the unactivated nature of the sp³ C-H bonds of the ethyl group. Most synthetic strategies involving this compound focus on transformations at the C4 ketone and the N1 position. However, recent advances in C-H activation chemistry could potentially offer routes to functionalize this position. While specific examples for the direct functionalization of the ethyl group on this particular compound are not prevalent in the literature, general methods for the α-functionalization of N-heterocycles are being developed. chemrxiv.org These methods often involve radical-based or transition-metal-catalyzed processes that can selectively activate C-H bonds adjacent to the nitrogen atom. acs.org

Synthetic Modifications without Altering Existing Stereochemistry

One of the most fundamental transformations of the this compound core involves the modification of the C4-ketone without affecting the stereocenter at the C2 position. The reduction of the ketone to a hydroxyl group is a common strategy to introduce a new stereocenter at C4, leading to the formation of cis- and trans-4-hydroxypiperidine derivatives. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), typically approach the carbonyl group from the less sterically hindered face, which is generally the face opposite to the C2-ethyl group. This axial attack leads to the formation of the equatorial alcohol, resulting in the trans diastereomer as the major product. beilstein-journals.org Conversely, smaller hydride reagents like sodium borohydride (NaBH₄) can deliver the hydride from either the axial or equatorial face, often leading to a mixture of diastereomers. beilstein-journals.orggoogle.com However, by conducting the sodium borohydride reduction at low temperatures in the presence of an inorganic acid, the stereoselectivity can be significantly enhanced to favor the formation of the diequatorial (trans) isomer. google.com

The rationale for this stereochemical control lies in the principles of steric hindrance and chelation control. The existing C2-ethyl group creates a sterically demanding environment on one face of the piperidine ring, directing the approach of large reagents to the opposite face.

Table 1: Diastereoselective Reduction of 2-Substituted-4-Piperidones

| Starting Material | Reagent | Conditions | Major Product Diastereomer | Diastereomeric Ratio (dr) | Citation(s) |

|---|---|---|---|---|---|

| N-Cbz-2-alkyl-5-hydroxyketone | L-Selectride® | THF, -20°C to rt | syn-diol | High | mdpi.com |

| N-Cbz-2-alkyl-3-hydroxyketone | L-Selectride® | THF, low temp. | syn-amino alcohol | Excellent | beilstein-journals.org |

| N-Cbz-2-alkyl-3-hydroxyketone | NaBH₄ | MeOH, -40°C to 0°C | syn-amino alcohol | ~11:1 | beilstein-journals.org |

| 2-Alkyl-4-piperidone | NaBH₄ / HCl | H₂O/MeOH, -15°C | trans-4-piperidinol | High (e.g., 96:4) | google.com |

Stereospecific Functionalization at or Adjacent to the C2 Ethyl Group

The stereospecific functionalization of the C2 ethyl group or the carbon atom to which it is attached presents a significant synthetic challenge due to the unactivated nature of the C-H bonds on the ethyl group. A review of the scientific literature indicates that methods for the direct and stereospecific modification of this ethyl group on the this compound core are not well-documented. Such transformations would likely require advanced techniques such as directed C-H activation, which have not been specifically reported for this substrate. Similarly, reactions involving the stereospecific functionalization at the C2 position adjacent to the ethyl group are not commonly described starting from this particular piperidinone.

Regio- and Stereoselective Functionalization of the Piperidine Ring

Beyond the carbonyl group, the piperidine ring of this compound offers other sites for functionalization, most notably the α-carbons at the C3 and C5 positions. These positions can be activated for nucleophilic attack by conversion of the ketone to its corresponding enolate. The regioselectivity of enolate formation and the subsequent stereoselectivity of the alkylation are critical aspects of this functionalization strategy.

The treatment of the piperidinone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), generates the enolate. nih.gov In an unsymmetrical ketone like this, two different enolates can potentially form: the kinetic enolate at the less substituted C5 position and the thermodynamic enolate at the more substituted C3 position. The formation of the kinetic enolate is generally favored under conditions of low temperature with a sterically hindered base, as the proton at C5 is more accessible. libretexts.org

Once formed, the enolate can react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. The stereochemistry of this alkylation is influenced by the existing chiral center at C2. The C2-ethyl group directs the incoming electrophile to the face of the enolate opposite to it, leading to a high degree of diastereoselectivity. This principle has been demonstrated in the allylic alkylation of chelated α-amino ketone enolates, where the stereochemical outcome is effectively controlled by the existing stereocenter and the enolate geometry. nih.govd-nb.info While specific examples detailing the alkylation of this compound are sparse, the principles established with closely related N-protected piperidones provide a strong basis for predicting the regio- and stereochemical outcomes. beilstein-journals.orgresearchgate.net

Table 2: Regio- and Stereoselective Alkylation of Piperidinone Derivatives

| Substrate | Base | Electrophile | Position of Alkylation | Stereochemical Outcome | Citation(s) |

|---|---|---|---|---|---|

| N-Cbz-piperidin-3-one | Not specified | MeI | C6 (trans to C3-ester) | High diastereoselectivity | beilstein-journals.org |

| Chelated α-amino ketone | LHMDS / ZnCl₂ | Allyl Carbonate | α to ketone | High diastereoselectivity | nih.govd-nb.info |

| 2-Methylcyclohexanone | Various | Alkyl Halide | C6 (less hindered) | Major product at less substituted position | libretexts.org |

Computational and Theoretical Studies on N Protected Piperidin 4 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of N-protected piperidin-4-one systems. These calculations, performed using various levels of theory, offer a detailed understanding of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. nih.govresearchgate.net For N-protected piperidin-4-one systems, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are used to optimize the molecular geometry and predict various chemical parameters. nih.gov The optimized geometry provides information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and stability.

Table 1: Selected Optimized Geometrical Parameters for an N-Protected Piperidin-4-one System | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C=O | 1.215 | O=C-C | 121.5 | C-C-N-C | | N-Cbz | 1.360 | C-N-C | 118.2 | C-N-C=O | | C-N | 1.470 | C-C-C | 110.8 | H-C-C-H |

Note: The data in this table is illustrative and represents typical values for N-protected piperidin-4-one systems based on DFT calculations.

Vibrational frequency analysis, typically performed in conjunction with DFT calculations, is used to predict the infrared (IR) and Raman spectra of a molecule. mdpi.commdpi.com This analysis helps in the identification and characterization of the compound by assigning theoretical vibrational modes to experimentally observed spectral peaks. mdpi.comnih.gov For 1-N-Cbz-2-ethylpiperidin-4-one, key vibrational modes would include the C=O stretching of the ketone, the C-N stretching of the piperidine (B6355638) ring and the amide group of the Cbz protecting group, and various C-H bending and stretching modes.

Table 2: Calculated Vibrational Frequencies and Assignments for a Representative N-Protected Piperidin-4-one

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3050-3100 | Aromatic C-H stretch |

| 2900-3000 | Aliphatic C-H stretch |

| 1720 | C=O stretch (ketone) |

| 1685 | C=O stretch (Cbz amide) |

| 1450-1550 | C=C stretch (aromatic) |

Note: The data in this table is illustrative and represents typical vibrational frequencies for N-protected piperidin-4-one systems.

The electronic structure of a molecule is fundamental to its reactivity. researchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. researchgate.netnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov These calculations also help in understanding charge transfer within the molecule. nih.govdergipark.org.tr

Table 3: Calculated Electronic Properties of a Representative N-Protected Piperidin-4-one

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.31 |

| Ionization Potential | 6.54 |

Note: The data in this table is illustrative and represents typical values for N-protected piperidin-4-one systems.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.govresearchgate.net This analysis maps various properties onto the molecular surface, providing insights into the nature and extent of contacts between neighboring molecules, such as hydrogen bonds and van der Waals interactions. nih.govnih.gov This is crucial for understanding the crystal packing and solid-state properties of N-protected piperidin-4-ones.

Molecular Modeling and Simulation Methodologies

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques are employed to study the interactions of these compounds in a larger biological context.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govnih.govmdpi.com For N-protected piperidin-4-one derivatives, which are often scaffolds in drug discovery, docking studies can elucidate potential binding modes to target proteins. mdpi.comresearchgate.netresearchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. The results of docking studies are often expressed as a binding energy or a docking score, which estimates the binding affinity.

Table 4: Illustrative Molecular Docking Results for a Piperidin-4-one Derivative with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr122, Phe234, Ser121 |

Note: The data in this table is illustrative and represents typical outputs from molecular docking studies.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape of flexible molecules such as this compound. These simulations can reveal the preferred conformations, the energy barriers between different conformational states, and the influence of the solvent on the molecular structure.

In the context of N-protected piperidin-4-ones, MD simulations can be employed to explore the equilibrium between different chair and boat conformations of the piperidine ring, as well as the rotational dynamics of the N-Cbz and ethyl substituents. The simulations are typically initiated from a minimized structure of the molecule, and the trajectory of each atom is followed over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can provide a wealth of information, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize interactions with solvent molecules.

For a molecule like this compound, MD simulations could elucidate the conformational preferences of the 2-ethyl group (axial vs. equatorial) and the orientation of the N-Cbz protecting group, which can significantly impact the molecule's interaction with biological targets. These simulations can be performed in various solvent environments to mimic physiological conditions and to understand how the surrounding medium influences the conformational equilibrium. The insights gained from MD simulations are crucial for building accurate pharmacophore models and for guiding the design of new derivatives with improved biological activity.

Conformational Analysis of Substituted Piperidinones

The conformational preferences of substituted piperidinones are dictated by a delicate balance of steric and electronic effects. The piperidine ring typically adopts a chair conformation to minimize torsional strain. However, the presence of substituents on the ring can lead to a preference for one chair conformation over the other, or in some cases, the adoption of twist-boat conformations.

For N-acylpiperidines with a substituent at the 2-position, a phenomenon known as pseudoallylic strain can play a significant role in determining the conformational equilibrium. nih.gov This strain arises from the steric interaction between the 2-substituent and the N-acyl group, which forces the 2-substituent into an axial orientation to minimize steric hindrance. nih.gov In the case of this compound, the bulky N-Cbz group would likely favor an axial orientation of the 2-ethyl group.

Computational studies using methods like density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the relative energies of different conformers. These calculations can provide quantitative estimates of the energy difference between the axial and equatorial conformers of the 2-ethyl group. The results of such calculations for model N-acyl-2-methylpiperidines are summarized in the table below.

| Compound | ΔG (kcal/mol) for Axial Conformer |

|---|---|

| 1-(2-methyl-1-piperidyl)ethanone | -3.2 |

| N,2-dimethylpiperidine-1-carboxamide | -1.1 |

| 2-methylpiperidine-1-carboxylate | -0.5 |

The data in the table clearly indicate a strong preference for the axial conformer in N-acyl-2-methylpiperidines, with the preference being most pronounced for the acetyl-protected compound. nih.gov This trend is expected to hold for this compound, where the larger ethyl group would experience even greater steric hindrance in the equatorial position. The conformational preference can also be influenced by the solvent, with polar solvents potentially stabilizing conformers with larger dipole moments.

In Silico Structure-Reactivity Relationship (SRR) Analysis

In silico structure-reactivity relationship (SRR) analysis aims to establish a correlation between the structural features of a molecule and its chemical reactivity or biological activity. For this compound, SRR studies can be used to predict its reactivity towards various reagents and to understand how structural modifications might affect its biological profile.

Molecular docking is a key component of in silico SRR analysis. nih.govnih.gov This technique predicts the preferred binding mode of a ligand to a biological target, such as a protein or a nucleic acid. nih.govnih.gov By docking this compound into the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govnih.gov The docking scores can be used to rank a series of compounds and to prioritize them for further experimental testing.

Another important aspect of SRR analysis is the calculation of molecular descriptors. These are numerical values that encode information about the chemical structure, such as molecular weight, logP (a measure of lipophilicity), and various topological and electronic indices. By building quantitative structure-activity relationship (QSAR) models, it is possible to establish a mathematical relationship between these descriptors and the biological activity of a set of compounds. These models can then be used to predict the activity of new, untested molecules.

For this compound, relevant molecular descriptors would include those related to its size, shape, and electronic properties. The presence of the carbonyl group, the aromatic ring of the Cbz group, and the chiral center at the 2-position are all features that would be captured by these descriptors. By comparing the calculated descriptors for this compound with those of known active compounds, it is possible to make predictions about its potential biological activity.

Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Precursors in the Elaboration of Substituted Piperidine (B6355638) Derivatives

The structure of 1-N-Cbz-2-ethylpiperidin-4-one is primed for elaboration into a wide range of substituted piperidine derivatives. The ketone at the C-4 position is a versatile functional handle for various transformations, including reductive amination, Wittig reactions, and additions of organometallic reagents to generate tertiary alcohols. The Cbz group provides stable protection for the ring nitrogen but can be readily removed, allowing for subsequent N-alkylation or N-acylation to introduce further diversity. organic-chemistry.org The ethyl group at the C-2 position introduces a specific stereocenter, which can influence the stereochemical outcome of subsequent reactions and provides a basis for creating diastereomerically pure compounds.

The utility of 2-substituted-4-piperidones as building blocks has been demonstrated in the synthesis of analogues of biologically active compounds. For instance, such scaffolds are employed in creating analogues of the acetylcholinesterase inhibitor donepezil, highlighting the importance of substitution at position two of the piperidine ring for biological activity. thieme-connect.de Multicomponent reactions, such as the Ugi four-component reaction, have been utilized with N-substituted 4-piperidones to efficiently generate structurally diverse libraries of 1,4,4-substituted piperidine derivatives. ub.edu

| Precursor Type | Reaction Type | Resulting Derivative Class | Reference |

|---|---|---|---|

| 2-Substituted N-Benzylic 4-Piperidone | Wittig Reaction followed by Hydrolysis | 4-Formyl Piperidines | thieme-connect.de |

| N-Substituted 4-Piperidone | Ugi Four-Component Reaction | 1,4,4-Trisubstituted Piperidine Bis-amides | ub.edu |

| N-Substituted-2,3-dehydro-4-piperidone | Rhodium-Catalyzed 1,4-Addition | 2-Aryl-4-piperidones | researchgate.net |

Integration into Novel Polycyclic and Bridged Ring Systems

The piperidin-4-one core is a fundamental starting point for the construction of more complex, rigid polycyclic and bridged ring systems. These scaffolds are of significant interest in medicinal chemistry as they can hold pharmacophoric elements in well-defined spatial orientations. Intramolecular reactions starting from appropriately functionalized piperidones are a key strategy for accessing these structures.

One of the most prominent examples is the synthesis of 3,7-diazabicyclo[3.3.1]nonanes, commonly known as bispidines. These are typically formed via a double Mannich reaction where a 4-piperidone derivative reacts with an amine and an aldehyde (like formaldehyde). semanticscholar.org The ketone and the ring nitrogen (or a substituent) participate in the cyclization to form the second ring, creating the bridged bicyclic system. semanticscholar.orgresearchgate.net Similarly, the 2-azabicyclo[3.3.1]nonane (morphan) framework, found in numerous natural products, can be synthesized through strategies that often involve the cyclization of a piperidine derivative. researchgate.netresearchgate.net These methods highlight how the piperidone unit can be transformed into a bridged system through the formation of new carbon-carbon or carbon-nitrogen bonds across the ring. researchgate.net

| Precursor | Key Reaction | Bridged System Formed | Reference |

|---|---|---|---|

| 1-Substituted-4-oxopiperidine | Mannich Cyclocondensation | 3,7-Diazabicyclo[3.3.1]nonan-9-one (Bispidinone) | semanticscholar.org |

| Substituted N-Benzylpiperidine-4-one | Tandem Aldol (B89426) Intramolecular Cyclization | Decahydro-2,8-phenanthroline systems | researchgate.net |

| 1,2,5-Trimethylpiperidin-4-one | Cascade Chalcone Addition/Intramolecular Aldol | 3-Azabicyclo[3.3.1]nonane system | researchgate.net |

Contribution to the Design of Three-Dimensional Chemical Fragments for Chemical Space Exploration

In modern drug discovery, there is a significant drive to develop "3D fragments"—small molecules with well-defined three-dimensional shapes. This "escape from flatland" aims to move beyond the predominantly flat, aromatic structures that have historically dominated screening libraries. The saturated, non-aromatic piperidine ring of this compound makes it an ideal scaffold for generating such 3D fragments.

Unlike flat aromatic rings, the piperidine ring adopts a chair or boat conformation, presenting substituents in distinct axial and equatorial orientations. The presence of the ethyl group at the C-2 position, combined with potential modifications at C-4, creates a set of regio- and diastereoisomers, each with a unique 3D shape. Systematic synthesis of libraries based on these isomers allows for a thorough exploration of the available chemical space. Research has demonstrated that by synthesizing and analyzing the 20 possible regio- and diastereoisomers of methyl-substituted pipecolinates (a class of piperidine derivatives), a significant diversity in 3D shape can be achieved, which is valuable for fragment-based drug discovery programs.

| Scaffold Type | Example | Number of Isomers | Dimensionality | Reference |

|---|---|---|---|---|

| Disubstituted Pyridine (B92270) | Methyl Picolinates | 10 | 2D (Flat) | |

| Disubstituted Piperidine | Methyl Pipecolinates | 45 | 3D (Conformational Isomers) |

Utility in the Synthesis of Analogues for Structure-Property Relationship Studies

Structure-property relationship (SPR) studies, including structure-activity relationship (SAR) studies in drug discovery, are essential for optimizing the properties of a lead compound. This compound is an excellent starting point for such studies due to its modular nature. Systematic modifications can be made at its various functional handles to generate a library of analogues.

For example, by varying the substituents on the piperidine ring, researchers can probe the steric and electronic requirements of a biological target. A study on N-benzyl-4,4-disubstituted piperidines as influenza A virus inhibitors involved synthesizing a diverse library using the Ugi reaction to explore the SAR. ub.edu This allowed for the identification of key structural features required for antiviral activity. Similarly, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase, revealing that introducing bulky moieties or specific alkyl groups could dramatically enhance potency. This systematic approach is fundamental to medicinal chemistry, allowing for the rational design of more effective therapeutic agents.

| Core Scaffold | Target | Key Finding from Analogue Synthesis | Reference |

|---|---|---|---|

| 2-Substituted 4-Piperidone | Acetylcholinesterase (AChE) | Stereoselective substitution at the C-2 position influences inhibitory potency against AChE. | thieme-connect.de |

| 1-Benzyl-4-substituted piperidine | Acetylcholinesterase (AChE) | Introduction of a bulky group at the para position of the benzamide (B126) moiety substantially increased activity. | |

| N-Benzyl-4,4-disubstituted piperidine | Influenza A Virus Hemagglutinin | A diverse library was synthesized to explore SAR, identifying the compound class as novel fusion inhibitors. | ub.edu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Donepezil |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine |

| 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) |

| 2-Azabicyclo[3.3.1]nonane (Morphan) |

| Methyl Pipecolinate |

| Formaldehyde |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-N-Cbz-2-ethylpiperidin-4-one, and how are intermediates purified?

- Methodology : Synthesis typically involves multi-step reactions starting from piperidone derivatives. For example, piperidine rings are functionalized via Cbz (carbobenzyloxy) protection using benzyl chloroformate under basic conditions. Ethyl groups are introduced via alkylation or nucleophilic substitution. Key steps include HCl-saturated acetic acid for cyclization (as seen in bis-arylidene piperidone syntheses) and purification via column chromatography or recrystallization . Intermediate stability can be enhanced by avoiding prolonged exposure to moisture, as hydrolysis may degrade the Cbz group.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR are used to confirm substituent positions and stereochemistry. For example, piperidine ring protons typically appear at δ 1.5–3.5 ppm, while Cbz aromatic protons resonate at δ 7.2–7.4 ppm. Discrepancies in splitting patterns may indicate conformational flexibility .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Peaks corresponding to the loss of the Cbz group (e.g., [M – C₇H₅O₂]+) are diagnostic .

- IR : Stretching frequencies for amide (C=O, ~1650–1700 cm⁻¹) and piperidine ring vibrations (~2800–3000 cm⁻¹) confirm functional groups .

Q. What storage conditions ensure the stability of this compound?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies on similar Cbz-protected piperidines suggest a shelf life of ≥5 years when protected from humidity and oxidative degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives with unstable intermediates?

- Methodology :

- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates via hydrogen bonding. Evidence from bis-arylidene piperidone syntheses shows acetic acid with HCl gas enhances cyclization efficiency .

- Temperature Control : Low-temperature (–78°C) alkylation minimizes side reactions. For example, Grignard reagent addition at –20°C reduces over-alkylation .

- In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and isolate intermediates before decomposition .

Q. How should researchers resolve contradictions in NMR data for novel this compound analogs?

- Methodology :

- Solvent Variation : Deuterated DMSO or CDCl₃ may resolve peak splitting caused by conformational isomerism. For example, piperidine chair-flip dynamics can lead to averaged signals in non-polar solvents .

- 2D NMR Techniques : COSY and HSQC clarify proton-proton coupling and carbon-proton correlations. NOESY identifies spatial proximity of substituents (e.g., axial vs. equatorial Cbz groups) .

- Computational Validation : Density Functional Theory (DFT) simulations predict chemical shifts, aiding assignment of ambiguous signals .

Q. What experimental designs minimize cytotoxicity in bioactivity studies of this compound derivatives?

- Methodology :

- Dose-Response Assays : Use MTT or resazurin assays to determine IC₅₀ values across a concentration range (e.g., 1 nM–100 µM). Compare cytotoxicity in cancer vs. normal cell lines to assess selectivity .

- Metabolic Profiling : Incubate derivatives with liver microsomes to identify toxic metabolites. LC-MS/MS tracks metabolic pathways (e.g., oxidative de-ethylation) .

- In Silico Screening : Tools like SwissADME predict BBB permeability and P-gp substrate likelihood to prioritize low-toxicity candidates .

Methodological Considerations

- Handling Impurities : For byproducts (e.g., de-Cbz compounds), use preparative HPLC with C18 columns and mobile phases of acetonitrile/water (0.1% TFA) .

- Data Triangulation : Combine spectral data (NMR, MS), elemental analysis, and X-ray crystallography to confirm structural assignments .

- Ethical Compliance : Follow institutional guidelines for chemical safety (e.g., fume hood use, PPE protocols) as outlined in GHS-compliant safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.